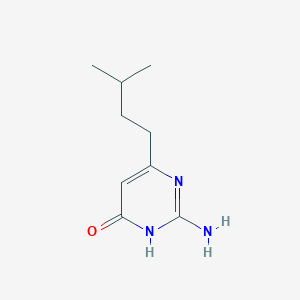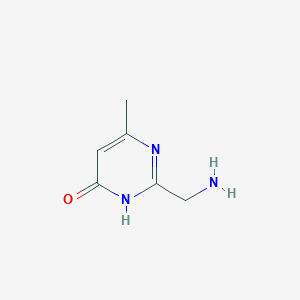
Hypoxanthin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pubchem_57350056 is a chemical compound with a molecular formula of C21H23NO2. This compound is also known as 3,4-methylenedioxy-α-pyrrolidinohexiophenone, or simply MDPHP. It is a synthetic cathinone that has gained popularity in recent years due to its stimulant and euphoric effects. MDPHP is classified as a designer drug, which means that it is not approved for medical use and is often sold illicitly.
Wirkmechanismus
MDPHP acts as a dopamine reuptake inhibitor, which means that it increases the levels of dopamine in the brain. This leads to feelings of euphoria, increased energy, and heightened alertness. MDPHP also acts as a serotonin reuptake inhibitor, which may contribute to its mood-enhancing effects.
Biochemical and physiological effects:
MDPHP has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and body temperature. It also causes pupil dilation, muscle tension, and decreased appetite. These effects are similar to those of other stimulants, such as cocaine and amphetamines.
Vorteile Und Einschränkungen Für Laborexperimente
MDPHP has several advantages and limitations for use in lab experiments. One advantage is that it is a relatively stable compound that can be easily synthesized and purified. However, its classification as a designer drug means that it is not approved for medical use and may be difficult to obtain for research purposes.
List as many future directions as possible:
There are several future directions for research on MDPHP. One direction is to investigate its potential therapeutic uses for the treatment of psychiatric disorders, such as depression and anxiety. Another direction is to study its effects on the brain and how it interacts with other neurotransmitters, such as serotonin and norepinephrine. Additionally, more research is needed to understand the long-term effects of MDPHP use and its potential for abuse and dependence.
Wissenschaftliche Forschungsanwendungen
Lebensmittelindustrie: Geschmacksverbesserung und Frischemessung
Hypoxanthin wird in der Lebensmittelindustrie zur Geschmacksverbesserung von Fleischprodukten und als Indikator für die Frische von Fleisch verwendet. Es reagiert mit Enzymen zu einer messbaren Reaktion, die mit der Frische des Fleisches korreliert .
Malariaforschung: Substrat für Enzymatische Reaktionen
In der Malariaforschung ist this compound ein kritisches Substrat, das in enzymatischen Reaktionen verwendet wird, um das Vorhandensein von Malaria zu testen. Es ist essentiell für die Nukleinsäuresynthese und den Energiestoffwechsel in Plasmodium falciparum-Kulturen .
Biopharmazeutische Herstellung: Rohstoff für Therapien
Die Verbindung dient als hochwertiger Rohstoff bei der Herstellung klassischer und neuartiger Therapien in der biopharmazeutischen Herstellung. Sie hilft Herstellern, schneller auf den Markt zu kommen und regulatorische Herausforderungen zu vereinfachen .
Zell- und Bakterienkulturen: Stickstoffquelle und Substrat
This compound-Mononatriumsalz wird bestimmten Zell-, Bakterien- und Parasitenkulturen als Substrat und Stickstoffquelle zugesetzt, die für ihr Wachstum und ihre Erhaltung notwendig sind .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound 'Pubchem_57350056' involves the reaction of starting materials through a series of steps to obtain the final product.", "Starting Materials": [ "4-bromo-2-fluoroaniline", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "potassium carbonate", "acetonitrile", "water" ], "Reaction": [ "Step 1: Dissolve 4-bromo-2-fluoroaniline (1.0 g) and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (1.2 g) in acetonitrile (10 mL) and stir the mixture at room temperature for 2 hours.", "Step 2: Add potassium carbonate (1.5 g) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).", "Step 4: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.", "Step 5: Purify the crude product by column chromatography using a mixture of hexane and ethyl acetate as the eluent to obtain the final product 'Pubchem_57350056'." ] } | |
| 45738-97-4 | |
Molekularformel |
C5H3N4NaO |
Molekulargewicht |
158.09 g/mol |
IUPAC-Name |
sodium;1H-purin-7-id-6-one |
InChI |
InChI=1S/C5H4N4O.Na/c10-5-3-4(7-1-6-3)8-2-9-5;/h1-2H,(H2,6,7,8,9,10);/q;+1/p-1 |
InChI-Schlüssel |
KSQGJUORFCVRTI-UHFFFAOYSA-M |
SMILES |
C1=NC2=C(N1)C(=O)NC=N2.[Na] |
Kanonische SMILES |
C1=NC2=C(C(=O)N1)[N-]C=N2.[Na+] |
| 45738-97-4 | |
Piktogramme |
Corrosive |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


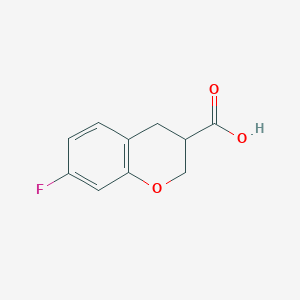
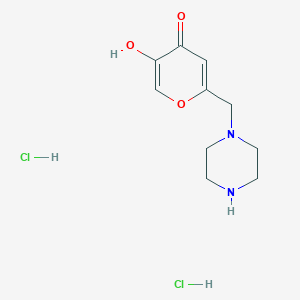
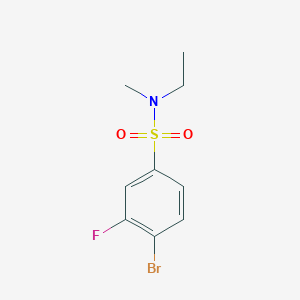
![4-[(Tert-butoxy)carbonyl]-1-carbamoylpiperazine-2-carboxylic acid](/img/structure/B1449749.png)
![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}pentanoic acid](/img/structure/B1449750.png)
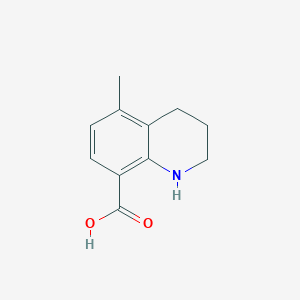
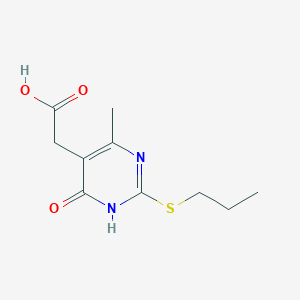
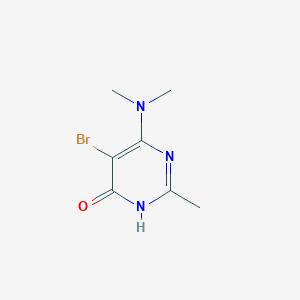
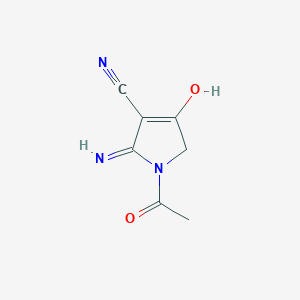
![6-amino-2-{[3-(trifluoromethyl)phenyl]amino}pyrimidin-4(3H)-one](/img/structure/B1449757.png)
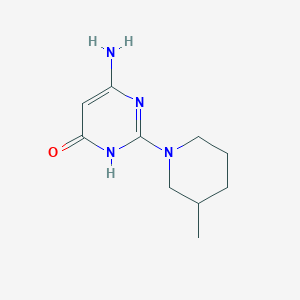
![Ethyl 1-benzyl-4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1449762.png)
